2-Chloro-3-fluoronitrobenzene
Overview
Description
2-Chloro-3-fluoronitrobenzene is a chemical compound with the molecular formula C6H3ClFNO2 . It is used as a pharmaceutical intermediate, agrochemical intermediate, and an intermediate of medicine .
Synthesis Analysis
The synthesis of this compound can be achieved from 1-Fluoro-3-nitrobenzene . The reaction conditions include heating at 180°C with the introduction of dried chlorine gas . Another method involves the use of N-Bromosuccinimide and sulfuric acid at 70°C for 3 hours .Molecular Structure Analysis
The molecular weight of this compound is 175.54 Da . The structure consists of a benzene ring with chlorine, fluorine, and nitro groups attached .Chemical Reactions Analysis
As a halogenated aromatic compound, this compound can undergo nucleophilic aromatic substitution reactions . The reaction involves the replacement of one of the substituents in the aromatic ring by a nucleophile .Scientific Research Applications
Synthesis Enhancement
2-Chloro-3-fluoronitrobenzene can be synthesized from 3,4-dichloronitrobenzene through halogen-exchange fluorination, a process significantly expedited by microwave irradiation. This technique yields a higher reaction rate (3-12 times more efficient than conventional heating) and improved selectivity and yield, with a notable result being a 97.0% yield under specific microwave conditions (Luo Jun, 2007).
Physical and Chemical Properties
Detailed studies have been conducted on the physical properties such as density, viscosity, and saturated vapor pressure of various isomers of chloro-fluoronitrobenzene. These studies are crucial for chemical design, providing essential data for industrial applications (Jinyi Chen & Hongxin Wang, 2020).
Spectroscopic Analysis
Spectroscopic studies like FTIR, FT-Raman, and FT-NMR have been performed on different isomers of fluoronitrobenzene. These studies provide insights into the molecular structure, electronic properties, and reactivity of these compounds, which are vital for understanding their behavior in various chemical reactions (V. Arjunan et al., 2011).
Biodegradation Studies
Research on the biodegradation of halonitroaromatic compounds, including chloronitrobenzenes, has shown that certain bacterial strains can degrade these compounds. However, these bacteria are less effective or unable to degrade fluoronitrobenzene compounds, likely due to the high electronegativity of the fluorine atom (Zhihui Xu et al., 2022).
Chemical Reactions and Synthesis
Studies on the microwave-mediated reduction of nitroaromatics containing heterocycles and fluorine have shown that 2-chloro-1-fluoro-4-nitrobenzene can be reduced to different aniline derivatives under specific conditions. This research opens pathways for synthesizing various chemical compounds (J. Spencer et al., 2008).
Application in Medicinal Chemistry
Although not directly related to this compound, research on fluoronitrobenzenes is relevant in medicinal chemistry. For instance, the synthesis of p-Fluoronitrobenzene, a related compound, has been optimized using microwave irradiation, highlighting the potential for synthesizing medically relevant compounds (Li Xiao-fang, 2002).
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . The compound may cause serious eye irritation and respiratory irritation .
Mechanism of Action
Target of Action
It is generally used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to undergo chemical reactions to form new compounds with desired properties .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .
Biochemical Analysis
Biochemical Properties
It is known that the compound is stable under normal temperature and pressure . It is insoluble in water and most organic solvents, but soluble in some organic solvents, such as ether and dichloromethane .
Molecular Mechanism
It is known that halogenated nitrobenzenes can undergo nucleophilic aromatic substitution reactions
Properties
IUPAC Name |
2-chloro-1-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZSQTMICFLABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175658 | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21397-07-9 | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21397-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-fluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-3-FLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79J6SA7GHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-3-fluoronitrobenzene in the synthesis of dichlorofluorobenzene?
A1: this compound serves as the primary starting material in the industrial production of 2,6-dichlorofluorobenzene [, , ]. The synthesis involves a chlorination and denitration reaction where the nitro group (-NO2) in this compound is replaced with a chlorine atom (Cl), yielding the desired 2,6-dichlorofluorobenzene product.
Q2: What is the significance of using anhydrous hydrogen chloride gas in this synthesis method?
A2: The research highlights the replacement of chlorine gas with anhydrous hydrogen chloride gas as the chlorinating agent for the denitration step [, , ]. This modification offers several advantages:
- Improved Conversion Rate: The studies demonstrate that employing anhydrous hydrogen chloride gas leads to a higher conversion rate of this compound to 2,6-dichlorofluorobenzene, reaching up to 93% [, , ]. This improvement directly translates to greater efficiency and cost-effectiveness in the manufacturing process.
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